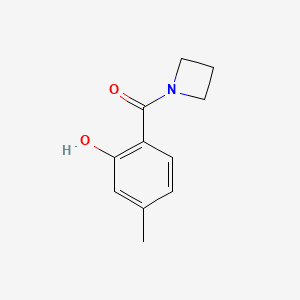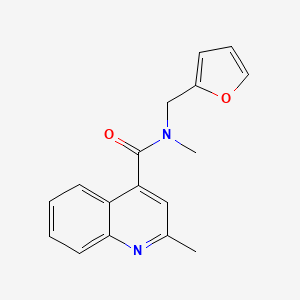
Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a member of the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. In
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone is not fully understood, but it is believed to interact with the endocannabinoid system in the body. This system is responsible for regulating various physiological processes such as pain sensation, mood, and appetite. Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone is thought to act as a partial agonist at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include analgesia, anxiolysis, sedation, and hypothermia. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone. One area of interest is in the development of new drugs based on this compound for the treatment of various medical conditions. Another potential direction is in the study of the compound's effects on the endocannabinoid system and its potential role in regulating various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzoyl chloride with azetidine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in high yield and purity. The synthesis method of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone has been well established in the literature and is widely used in scientific research.
Applications De Recherche Scientifique
Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various medical conditions such as chronic pain, anxiety, and depression. This compound has been shown to have potent analgesic and anxiolytic effects in preclinical studies, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-10(8-11(9)15-2)12(14)13-6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUTSZDRVULNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)


![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)




![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


